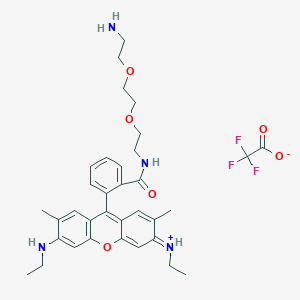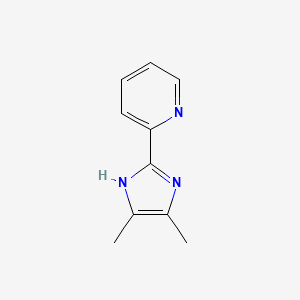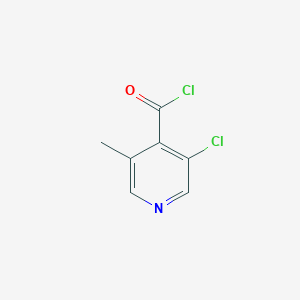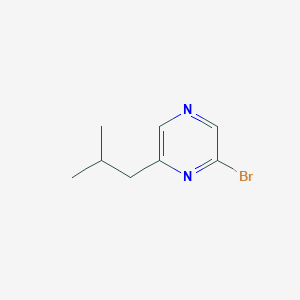
9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a xanthylium core, which is often associated with fluorescent properties, making it useful in biological imaging and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate typically involves multiple steps:
Formation of the Xanthylium Core: The xanthylium core can be synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and amines under acidic conditions.
Introduction of Aminoethoxy Groups: The aminoethoxy groups are introduced via nucleophilic substitution reactions, where ethylene oxide derivatives react with amines.
Carbamoylation: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides.
Final Assembly: The final compound is assembled by coupling the xanthylium core with the substituted phenyl group under controlled conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the xanthylium core, potentially converting it to a leuco form, which is colorless.
Substitution: The aminoethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a fluorescent probe due to its xanthylium core. It can help in studying reaction mechanisms, tracking molecular interactions, and detecting specific ions or molecules.
Biology
In biological research, the compound’s fluorescent properties make it valuable for imaging applications. It can be used to label proteins, nucleic acids, or other biomolecules, aiding in the visualization of cellular processes.
Medicine
Potential medical applications include its use as a diagnostic tool. The compound can be employed in imaging techniques to detect abnormalities in tissues or organs.
Industry
In industrial settings, the compound can be used in the development of sensors, particularly those that rely on fluorescence for detection. It can also be incorporated into materials that require specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. The xanthylium core absorbs light at specific wavelengths and emits light at a different wavelength, a process known as fluorescence. This property is exploited in various applications, from imaging to sensing.
Molecular Targets and Pathways
The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions facilitate its use in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthylium-based dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.
Alexa Fluor Dyes: A series of fluorescent dyes with varying properties tailored for specific applications.
Uniqueness
The uniqueness of 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate lies in its specific structure, which combines the xanthylium core with multiple functional groups. This combination enhances its versatility and allows for a broader range of applications compared to simpler fluorescent dyes.
Properties
Molecular Formula |
C34H41F3N4O6 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[9-[2-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C32H40N4O4.C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);(H,6,7) |
InChI Key |
BDMJQKWTOCQCLH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)




![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)

![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
